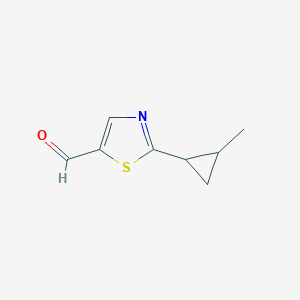
2-(2-Methylcyclopropyl)-1,3-thiazole-5-carbaldehyde
説明
2-(2-Methylcyclopropyl)-1,3-thiazole-5-carbaldehyde (2MCPC) is a heterocyclic compound with a five-membered ring containing four carbon atoms and one nitrogen atom. It has been extensively studied for its potential medicinal and pharmaceutical applications. 2MCPC has been found to display a wide range of biological activities such as anti-inflammatory, anti-oxidant, and anti-cancer properties. In addition, it has been shown to possess antibacterial, antifungal, and antiviral activities.
科学的研究の応用
2-(2-Methylcyclopropyl)-1,3-thiazole-5-carbaldehyde has been studied extensively for its potential medicinal and pharmaceutical applications. It has been found to possess anti-inflammatory, anti-oxidant, and anti-cancer properties. It has also been shown to have antibacterial, antifungal, and antiviral activities. In addition, this compound has been studied for its potential use as an analgesic, an anticonvulsant, and an anti-diabetic agent.
作用機序
The exact mechanism of action of 2-(2-Methylcyclopropyl)-1,3-thiazole-5-carbaldehyde is not yet fully understood. However, it is believed that the compound exerts its biological activities by interacting with various cellular targets, such as enzymes, receptors, and transporters. In particular, it has been shown to interact with the cytochrome P450 enzyme system, which is involved in the metabolism of many drugs and other compounds.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to possess anti-inflammatory, anti-oxidant, and anti-cancer properties. In addition, it has been found to have antibacterial, antifungal, and antiviral activities. It has also been studied for its potential use as an analgesic, an anticonvulsant, and an anti-diabetic agent.
実験室実験の利点と制限
The use of 2-(2-Methylcyclopropyl)-1,3-thiazole-5-carbaldehyde for laboratory experiments has a number of advantages. It is relatively inexpensive, easy to obtain, and easy to synthesize. In addition, it has a wide range of biological activities, making it a useful tool for studying various biochemical and physiological processes. However, there are some potential limitations to the use of this compound in laboratory experiments. For example, it has been found to be toxic to certain cell types, and its effects on humans are not yet fully understood.
将来の方向性
The potential applications of 2-(2-Methylcyclopropyl)-1,3-thiazole-5-carbaldehyde are far-reaching, and there are a number of potential future directions for research. These include further investigation into its anti-inflammatory, anti-oxidant, and anti-cancer properties. In addition, further research into its potential use as an analgesic, an anticonvulsant, and an anti-diabetic agent is warranted. Other potential areas of research include the development of novel synthesis methods for this compound, as well as the exploration of its mechanism of action. Finally, further studies into the safety and toxicity of this compound are needed in order to fully understand its potential implications for human health.
特性
IUPAC Name |
2-(2-methylcyclopropyl)-1,3-thiazole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NOS/c1-5-2-7(5)8-9-3-6(4-10)11-8/h3-5,7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSACYAONIVUIDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C2=NC=C(S2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[Benzyl(methyl)amino]-2,2-dimethylpropanal](/img/structure/B1466661.png)
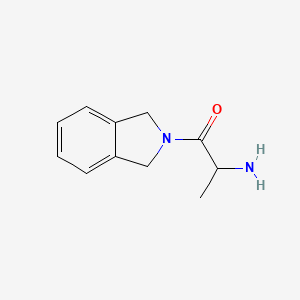
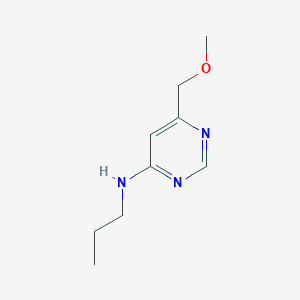
![3-[(2-Furylmethyl)thio]pyrrolidine](/img/structure/B1466664.png)
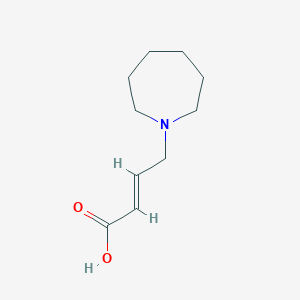

![1-[3-(Hydroxymethyl)pyrrolidin-1-yl]-2-phenoxyethan-1-one](/img/structure/B1466670.png)
![[1-(2,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanol](/img/structure/B1466671.png)
![N-{2-[3-(hydroxymethyl)pyrrolidin-1-yl]-2-oxoethyl}acetamide](/img/structure/B1466672.png)
amine](/img/structure/B1466674.png)

![[1-(3-Chlorobenzoyl)pyrrolidin-3-yl]methanol](/img/structure/B1466679.png)
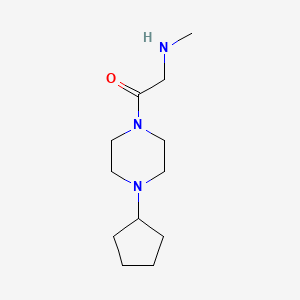
![2-[(2-Aminophenyl)(methyl)amino]acetic acid](/img/structure/B1466681.png)